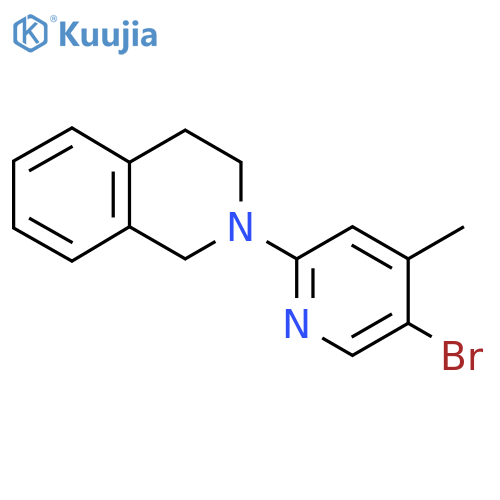

Cas no 1219967-56-2 (2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline)

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 2-(5-BROMO-4-METHYL-2-PYRIDINYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

- 2-(5-Bromo-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 2-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline

- 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

-

- インチ: 1S/C15H15BrN2/c1-11-8-15(17-9-14(11)16)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3

- InChIKey: XWZZHOFOLNZRTH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1C)N1CC2C=CC=CC=2CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 284

- トポロジー分子極性表面積: 16.1

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B042750-250mg |

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline |

1219967-56-2 | 250mg |

$ 375.00 | 2022-06-07 | ||

| TRC | B042750-125mg |

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline |

1219967-56-2 | 125mg |

$ 230.00 | 2022-06-07 | ||

| Chemenu | CM227552-5g |

2-(5-Bromo-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline |

1219967-56-2 | 95% | 5g |

$471 | 2021-08-04 | |

| Chemenu | CM227552-5g |

2-(5-Bromo-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline |

1219967-56-2 | 95% | 5g |

$*** | 2023-04-03 | |

| Chemenu | CM227552-1g |

2-(5-Bromo-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline |

1219967-56-2 | 95% | 1g |

$*** | 2023-04-03 | |

| Matrix Scientific | 051797-500mg |

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline |

1219967-56-2 | 500mg |

$237.00 | 2021-06-27 | ||

| Matrix Scientific | 051797-2.500g |

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline |

1219967-56-2 | 2.500g |

$720.00 | 2021-06-27 |

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline 関連文献

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Compound CAS No. 1219967-56-2: 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

The compound CAS No. 1219967-56-2, also known as 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties.

The molecular structure of this compound is characterized by a tetrahydroisoquinoline backbone, which is a bicyclic framework consisting of a six-membered ring fused to a five-membered ring containing one nitrogen atom. The substitution pattern includes a bromine atom at the 5-position and a methyl group at the 4-position on the pyridinyl ring. These substituents play a crucial role in modulating the electronic properties and reactivity of the molecule.

Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The bromine substituent at the 5-position of the pyridinyl ring introduces electron-withdrawing effects, which can enhance the molecule's ability to interact with biological targets such as enzymes or receptors.

One of the most notable aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in various disease pathways, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in preclinical models.

In addition to its pharmacological applications, this compound has also been investigated for its role in chemical synthesis as an intermediate in the construction of more complex molecular architectures. Its unique structure allows for versatile reactivity, enabling chemists to explore diverse synthetic pathways and functional group transformations.

From an analytical standpoint, the characterization of this compound has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided critical insights into its molecular structure and purity, ensuring its reliability for use in research and development settings.

Looking ahead, the continued exploration of this compound's properties is expected to yield further advancements in both academic research and industrial applications. Its integration into larger synthetic frameworks and its evaluation in more complex biological systems hold promise for uncovering novel therapeutic strategies and chemical innovations.

1219967-56-2 (2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 2580223-40-9(3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid)

- 1341050-98-3(4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde)

- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)

- 2034471-74-2(methyl 2-({1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl}sulfanyl)acetate)

- 1803969-33-6(4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)

- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)

- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)

- 1823988-92-6(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)propanenitrile)

- 1781128-20-8((1-methoxycyclohexyl)methanesulfonyl chloride)

- 2138192-57-9(7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid)